[(4-Bromothiophen-2-yl)methyl](pyridin-2-ylmethyl)amine
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Overview
Description
(4-Bromothiophen-2-yl)methylamine is an organic compound that features a bromothiophene moiety linked to a pyridine ring via a methylamine bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromothiophen-2-yl)methylamine typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 4-bromothiophene.
Formylation: The brominated thiophene undergoes formylation to introduce a formyl group at the 2-position.
Reductive Amination: The formylated bromothiophene is then subjected to reductive amination with pyridin-2-ylmethylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production methods for (4-Bromothiophen-2-yl)methylamine may involve continuous flow processes to enhance yield and purity. These methods often utilize automated systems for precise control of reaction conditions, including temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
(4-Bromothiophen-2-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Oxidized derivatives of the thiophene and pyridine rings.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Substitution: Substituted thiophene derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
(4-Bromothiophen-2-yl)methylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of (4-Bromothiophen-2-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(4-Bromothiophen-2-yl)methylamine can be compared with other similar compounds, such as:
(4-Bromothiophen-2-yl)methylamine: Similar structure but with a methyl group instead of a pyridin-2-ylmethyl group.
(4-Bromothiophen-2-yl)methylamine: Similar structure but with the pyridine ring attached at the 4-position instead of the 2-position.
The uniqueness of (4-Bromothiophen-2-yl)methylamine lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C11H11BrN2S |
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Molecular Weight |
283.19 g/mol |
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]-1-pyridin-2-ylmethanamine |
InChI |
InChI=1S/C11H11BrN2S/c12-9-5-11(15-8-9)7-13-6-10-3-1-2-4-14-10/h1-5,8,13H,6-7H2 |
InChI Key |
IQODWUMAKTZFNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CNCC2=CC(=CS2)Br |
Origin of Product |
United States |
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